molecular formula C12H9N5O5S B5086377 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide

Cat. No.: B5086377
M. Wt: 335.30 g/mol
InChI Key: QBUGZQPBHGZSDP-UHFFFAOYSA-N
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Description

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide is a compound that features a benzoxadiazole ring substituted with a nitro group and an amino group, which is further connected to a benzenesulfonamide moiety. This compound is known for its fluorescent properties and is widely used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide typically involves the following steps:

    Amination: The substitution of an amino group at the desired position on the benzoxadiazole ring.

    Sulfonamide Formation: The reaction of the aminobenzoxadiazole with benzenesulfonyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include halogenated compounds and bases such as sodium hydroxide.

Major Products Formed

    Reduction: The major product formed is the corresponding amino derivative.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

    Biology: Employed in fluorescence microscopy to label and visualize biological molecules and structures.

    Medicine: Utilized in diagnostic assays to detect specific biomolecules.

    Industry: Applied in the development of fluorescent dyes and sensors for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide involves its ability to act as a fluorescent probe. The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing it to be used as a marker in various assays. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine
  • N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)-methyl]amino palmitoyl Coenzyme A
  • 1-palmitoyl-2-{12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-[phospho-rac-(1-glycerol)]

Uniqueness

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide is unique due to its specific structure, which combines a benzoxadiazole ring with a benzenesulfonamide moiety. This combination imparts distinct fluorescent properties and makes it suitable for a wide range of applications in scientific research.

Properties

IUPAC Name

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O5S/c13-23(20,21)8-3-1-7(2-4-8)14-10-6-5-9-11(16-22-15-9)12(10)17(18)19/h1-6,14H,(H2,13,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUGZQPBHGZSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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